molecular formula C11H20N4 B1422929 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane CAS No. 1311317-01-7

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Cat. No. B1422929
M. Wt: 208.3 g/mol
InChI Key: NENKCGPOMJIOGP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The molecular weight of imidazole is 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is utilized in a diverse range of applications . Here are some general applications of imidazole-containing compounds:

  • Pharmaceuticals : Imidazole has been used in the development of a wide range of drugs due to its broad range of chemical and biological properties . Drugs containing an imidazole ring are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Agrochemicals : Imidazole derivatives have been used in the development of agrochemicals .

  • Dyes for Solar Cells and Other Optical Applications : Imidazole derivatives have been researched for use in dyes for solar cells and other optical applications .

  • Functional Materials : Imidazole and its derivatives have been used in the development of functional materials .

  • Catalysis : Imidazole has been used in catalysis .

  • Fungicides : Benzimidazole, a derivative of imidazole, has been used in the development of fungicides .

Safety And Hazards

The safety and hazards of a specific compound can vary widely depending on its structure and properties. For example, (1-Ethyl-1H-imidazol-2-yl)methanol, a related compound, has been classified as an eye irritant .

Future Directions

The future directions for research into imidazole and its derivatives are vast, given their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-15-9-6-13-11(15)10-14-7-3-4-12-5-8-14/h6,9,12H,2-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENKCGPOMJIOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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